![molecular formula C12H10ClNO B12878457 1-[4-(4-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one CAS No. 87388-55-4](/img/structure/B12878457.png)
1-[4-(4-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(4-Chlorophenyl)-1H-pyrrol-3-yl)ethanone is an organic compound with the molecular formula C12H10ClNO It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains a chlorophenyl group attached to the pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Chlorophenyl)-1H-pyrrol-3-yl)ethanone typically involves the reaction of 4-chlorobenzaldehyde with pyrrole in the presence of a suitable catalyst. One common method is the Vilsmeier-Haack reaction, where the aldehyde is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the corresponding chloroformyl intermediate. This intermediate then reacts with pyrrole to yield the desired product.
Industrial Production Methods
Industrial production of 1-(4-(4-Chlorophenyl)-1H-pyrrol-3-yl)ethanone may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(4-Chlorophenyl)-1H-pyrrol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid.
Reduction: Formation of 1-(4-(4-chlorophenyl)-1H-pyrrol-3-yl)ethanol.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-(4-Chlorophenyl)-1H-pyrrol-3-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-(4-Chlorophenyl)-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloroacetophenone: A structurally similar compound with a chlorophenyl group attached to an acetophenone moiety.
1-(4-Chlorophenyl)ethanol: Similar in structure but with an alcohol group instead of a ketone.
4’-Chloroacetophenone: Another related compound with a similar chlorophenyl group.
Uniqueness
1-(4-(4-Chlorophenyl)-1H-pyrrol-3-yl)ethanone is unique due to the presence of both a pyrrole ring and a chlorophenyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
87388-55-4 |
|---|---|
Molekularformel |
C12H10ClNO |
Molekulargewicht |
219.66 g/mol |
IUPAC-Name |
1-[4-(4-chlorophenyl)-1H-pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C12H10ClNO/c1-8(15)11-6-14-7-12(11)9-2-4-10(13)5-3-9/h2-7,14H,1H3 |
InChI-Schlüssel |
CPOUDFKDYUMSFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CNC=C1C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


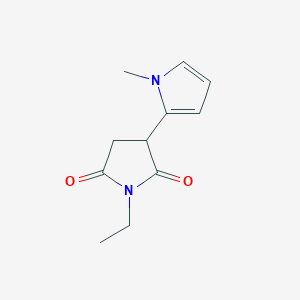
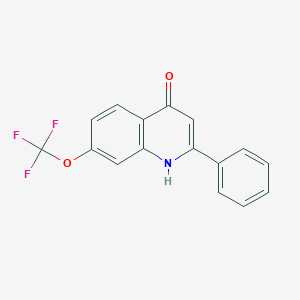
![2-(Aminomethyl)-6-cyanobenzo[d]oxazole](/img/structure/B12878400.png)
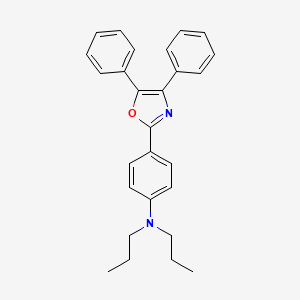
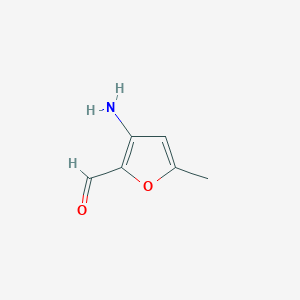

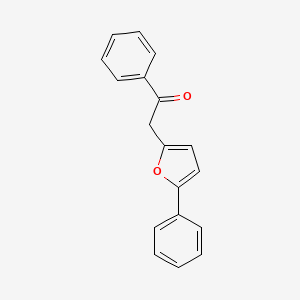

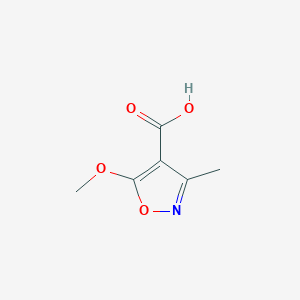
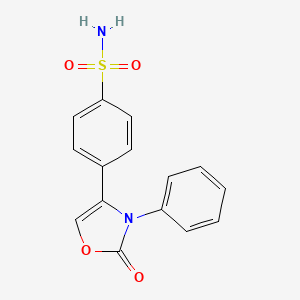
![1H-Imidazo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B12878444.png)
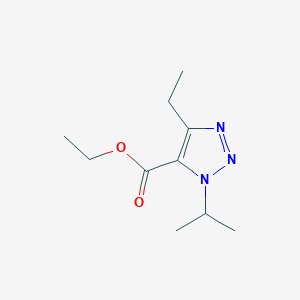
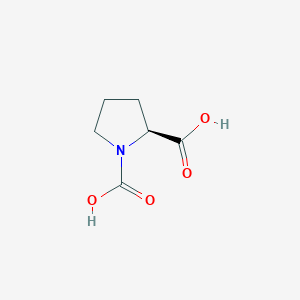
![1-[4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B12878454.png)
